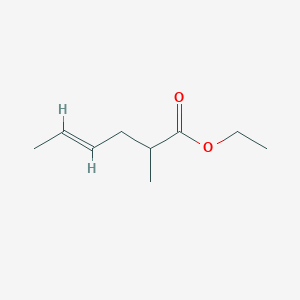

(E)-Ethyl 2-methylhex-4-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(E)-Ethyl 2-methylhex-4-enoate” is a chemical compound with the molecular formula C9H16O2 . It is used in various chemical reactions and has several applications in the field of chemistry.

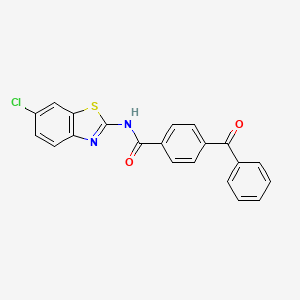

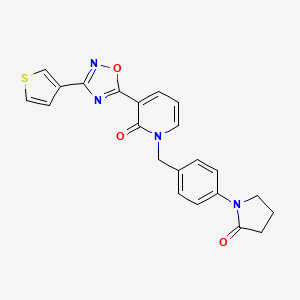

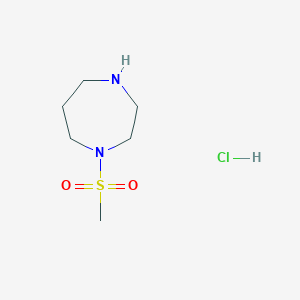

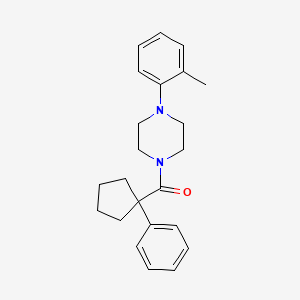

Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The exact structure and bond formation can be better understood through a detailed molecular structure diagram, which is not available in the retrieved sources.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 156.22 g/mol . Other physical and chemical properties like boiling point, melting point, and density are not specified in the retrieved sources .Applications De Recherche Scientifique

Safety Assessment in Fragrance Ingredients

- A study by Api et al. (2020) focused on the safety of ethyl (E)hex-3-enoate, a related compound to (E)-Ethyl 2-methylhex-4-enoate. This research evaluated its use in fragrances, considering aspects like genotoxicity, reproductive toxicity, and environmental safety. It concluded that ethyl (E)hex-3-enoate is not genotoxic and poses a low risk in terms of toxicity and environmental impact.

Biological Activity in Pesticide Development

- Ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate, a compound similar to this compound, was explored by Kuwano et al. (2008) for its potential as an anti-juvenile hormone agent. This research indicates the role of such compounds in disrupting hormonal processes in insects, suggesting applications in pest control.

Corrosion Inhibition in Materials Science

- El-Lateef et al. (2019) synthesized a derivative of Ethyl 2-(1,2,3,6-tetrahydro-6-oxo-2-thioxopyrimidin-4-yl)ethanoate and tested its effectiveness as a corrosion inhibitor. This study highlights the potential of such compounds in protecting materials like steel from corrosion, especially in industrial applications.

Applications in Precursor Chemistry

- A review by Mishra et al. (2007) discusses metal alkanoates, closely related to this compound. These compounds are used in materials science as precursors for various applications, including catalysts and painting industries.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

ethyl (E)-2-methylhex-4-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-4-6-7-8(3)9(10)11-5-2/h4,6,8H,5,7H2,1-3H3/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFWSELAMIOZPM-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC=CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(C)C/C=C/C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[[methyl(phenyl)carbamoyl]amino]benzoate](/img/structure/B2601864.png)

![2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2601870.png)

![3-(4-Fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2601876.png)

![N-(4-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2601878.png)

![4-(benzylthio)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)butanamide](/img/structure/B2601879.png)

![2-amino-N-cyclopentyl-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2601881.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2601884.png)